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molecular formula C10H10ClN B8362101 6-Chloro-5-vinylindoline

6-Chloro-5-vinylindoline

Cat. No. B8362101
M. Wt: 179.64 g/mol
InChI Key: CFGKECNZKWERMQ-UHFFFAOYSA-N
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Patent
US05834494

Procedure details

1-Acetylchloro-5-vinylindoline (D61) (0.13 g), and 10% aqueous NaOH (5 ml) were heated at reflux in ethanol (20 ml) for 2.5 hours, cooled and treated with an excess of saturated aqueous NH4Cl. The mixture was partitioned between ethyl acetate and brine. The organic extracts were dried (Na2SO4) and evaporated to dryness under reduced pressure affording the title compound as a brown oil (0.13 g) which was used without further purification.
Name
1-Acetylchloro-5-vinylindoline
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([CH:13]=[CH2:14])=[CH:10][CH:11]=2)[CH2:6][CH:5]1Cl)(=O)C.[OH-].[Na+].[NH4+].[Cl-:19]>C(O)C>[Cl:19][C:10]1[CH:11]=[C:12]2[C:7]([CH2:6][CH2:5][NH:4]2)=[CH:8][C:9]=1[CH:13]=[CH2:14] |f:1.2,3.4|

Inputs

Step One
Name
1-Acetylchloro-5-vinylindoline
Quantity
0.13 g
Type
reactant
Smiles
C(C)(=O)N1C(CC2=CC(=CC=C12)C=C)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2CCNC2=C1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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